9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
Preparation Methods
Isoflupredone is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The synthetic route typically involves the fluorination of prednisolone to introduce a fluorine atom at the 9α position . The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents . Industrial production methods involve large-scale synthesis using similar reaction conditions, followed by purification and formulation into various dosage forms .
Chemical Reactions Analysis
Isoflupredone undergoes several types of chemical reactions, including:
Oxidation: Isoflupredone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoflupredone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of veterinary medicines and as a standard in quality control processes.
Mechanism of Action
Isoflupredone exerts its effects by binding to glucocorticoid receptors, which leads to the modulation of gene transcription and protein synthesis . This interaction results in the suppression of inflammatory responses and the modulation of immune function . The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Isoflupredone is often compared to other glucocorticoids such as dexamethasone, prednisolone, and fludrocortisone . While all these compounds share similar anti-inflammatory properties, isoflupredone is unique due to its specific fluorination at the 9α position, which enhances its potency and duration of action . Similar compounds include:
- Dexamethasone
- Prednisolone
- Fludrocortisone
- Hydrocortisone
Isoflupredone’s unique structural features and potent effects make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIJIHDWAKJCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861883 |
Source
|
Record name | 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-95-4 |
Source
|
Record name | ISOFLUPREDONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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